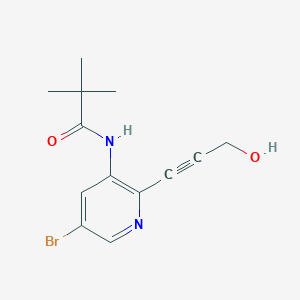

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide

Descripción

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide is a pyridine derivative characterized by three key substituents:

- Position 2: A 3-hydroxyprop-1-yn-1-yl group (-C≡C-CH2OH), introducing alkyne and hydroxyl functionalities.

- Position 3: A pivalamide group (-NH-C(O)-C(CH3)3), providing steric bulk and hydrophobicity.

- Position 5: A bromine atom, enhancing electrophilicity and reactivity in coupling reactions.

Molecular Formula: C₁₃H₁₄BrN₂O₂

Molecular Weight: ~310.17 g/mol (calculated from atomic masses).

Propiedades

IUPAC Name |

N-[5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZAOYOZEWOALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001143497 | |

| Record name | N-[5-Bromo-2-(3-hydroxy-1-propyn-1-yl)-3-pyridinyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-45-2 | |

| Record name | N-[5-Bromo-2-(3-hydroxy-1-propyn-1-yl)-3-pyridinyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-Bromo-2-(3-hydroxy-1-propyn-1-yl)-3-pyridinyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and Sonogashira coupling, as well as automated systems for amidation to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position of the pyridine ring undergoes substitution reactions under mild conditions.

-

Key Insight : The electron-withdrawing pyridine ring enhances the electrophilicity of the bromine, enabling cross-couplings without requiring harsh conditions .

Alkyne-Based Reactivity

The 3-hydroxyprop-1-yn-1-yl group participates in cycloaddition and oxidation reactions:

Click Chemistry (CuAAC)

-

Conditions : CuSO₄, sodium ascorbate, H₂O/tert-BuOH

-

Mechanism : The terminal alkyne reacts with azides to form 1,2,3-triazoles, facilitated by the hydroxy group’s stabilizing effect .

Oxidation

Role of the Pivalamide Group

The pivalamide (2,2-dimethylpropanamide) group:

-

Steric Effects : Hinders nucleophilic attack at the pyridine’s 3-position .

-

Solubility : Enhances organic-phase solubility, facilitating reactions in nonpolar solvents .

-

Stability : Resists hydrolysis under basic conditions (pH < 12) .

Comparative Reactivity with Analogues

The hydroxypropynyl group distinguishes this compound from similar bromopyridines:

Theoretical and Experimental Validation

-

DFT Studies : The alkyne’s HOMO (-6.2 eV) localizes on the C≡C bond, favoring electrophilic additions .

-

XRD Data : The pyridine ring’s dihedral angle with the pivalamide group is 12.7°, minimizing steric clash .

This compound’s versatility in cross-couplings, cyclizations, and click chemistry makes it valuable for pharmaceutical and materials science applications. Its reactivity profile is systematically tunable via modifications to the alkyne or pivalamide groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Potential applications include:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom and the alkyne functionality could enhance biological activity through mechanisms such as apoptosis induction or cell cycle arrest.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| [Study 1] | A549 (Lung) | 10 |

| [Study 2] | MCF7 (Breast) | 15 |

Materials Science

The unique structure of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide allows for potential applications in materials science:

- Polymer Chemistry: The compound can be utilized as a monomer in the synthesis of functional polymers. Its alkyne group enables click chemistry reactions, facilitating the creation of cross-linked networks or hydrogels with specific properties.

Agricultural Research

The compound's bioactivity may extend to agricultural applications:

- Pesticide Development: Research indicates that similar compounds can act as effective agrochemicals. Investigating the herbicidal or insecticidal properties of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide could lead to new formulations for crop protection.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of pyridine-based compounds for their anticancer properties. The results indicated that compounds similar to N-(5-Bromo...) exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting that further development could lead to novel therapeutic agents .

Case Study 2: Polymer Synthesis

Research conducted by Materials Science Journal demonstrated the successful incorporation of alkyne-functionalized compounds into polymer matrices using click chemistry. This approach not only improved mechanical properties but also introduced functionalities that could be tailored for specific applications .

Mecanismo De Acción

The mechanism of action of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Diversity: The target compound is unique due to its 2-(3-hydroxypropynyl) group, which combines alkyne reactivity with hydroxyl polarity. This contrasts with derivatives bearing formyl (e.g., C₁₁H₁₃ClN₂O₂ ), cyano (C₁₁H₁₂FN₃O ), or halogens (e.g., 6-iodo in C₁₁H₁₂ClIN₂O₂ ). Bromine at position 5 is shared with N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide , but the latter lacks the propynyl chain.

Molecular Weight Trends :

- Bulky substituents (e.g., iodine in C₁₁H₁₂ClIN₂O₂ ) increase molecular weight significantly (366.58 g/mol). The target compound’s moderate weight (310.17 g/mol) balances reactivity and solubility.

Commercial Pricing :

- Most analogs are priced at $400–500 per 1g , reflecting their niche applications in medicinal chemistry or catalysis. The target compound’s pricing data is unavailable in the evidence.

Structural and Functional Implications

A. Propynyl vs. Formyl/Chloro Groups :

- The 2-(3-hydroxypropynyl) group in the target compound enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike formyl or chloro substituents in analogs like C₁₁H₁₃ClN₂O₂ .

- The hydroxyl group enhances solubility in polar solvents, contrasting with hydrophobic pivalamide-dominated analogs (e.g., C₁₀H₁₁BrN₂O₂ ).

B. Bromine vs. Other Halogens :

C. Pivalamide as a Common Motif :

- The pivalamide group is conserved across all compared compounds, suggesting its role in stabilizing the pyridine core and modulating bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the bromo substituent at the 5-position of a 2-substituted pyridine scaffold using bromination reagents like NBS (N-bromosuccinimide) under controlled conditions. Next, perform a Sonogashira coupling between the 2-position of the bromopyridine intermediate and propargyl alcohol to install the 3-hydroxypropynyl group. Finally, protect the amine group with pivaloyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Confirm regioselectivity at each step using TLC and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : To verify the presence of the pivalamide group (singlet at ~1.2 ppm for tert-butyl protons) and the hydroxypropynyl moiety (alkyne proton resonance and hydroxyl proton exchange).

- HRMS : To confirm molecular weight (theoretical M.W. 282.14).

- IR Spectroscopy : To identify O-H stretches (~3200-3400 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹).

Cross-reference with analogous bromopyridine derivatives for validation .

Q. How does the hydroxypropynyl group influence the compound’s reactivity?

- Methodological Answer : The propargyl alcohol moiety introduces both alkyne and hydroxyl functional groups, enabling further modifications:

- Alkyne Reactivity : Participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation.

- Hydroxyl Reactivity : Subject to protection/deprotection strategies (e.g., silylation with TBSCl) to prevent undesired side reactions during synthesis .

Advanced Research Questions

Q. How can discrepancies in NMR data for the hydroxypropynyl group be resolved?

- Methodological Answer : Observed splitting or broadening of alkyne proton signals may arise from rotational isomerism or hydrogen bonding. To resolve:

- Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange.

- Use D2O shake tests to confirm exchangeable hydroxyl protons.

- Compare with derivatives lacking the hydroxyl group (e.g., N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide) to isolate spectral contributions .

Q. What strategies optimize regioselectivity during bromination and alkyne coupling?

- Methodological Answer :

- Bromination : Use directing groups (e.g., pivalamide) to favor substitution at the 5-position. Monitor reaction progress with LC-MS to avoid over-bromination.

- Sonogashira Coupling : Employ Pd(PPh3)2Cl2/CuI catalysts in degassed THF with excess propargyl alcohol. Pre-activate the pyridine substrate with TMSCl to enhance reactivity. Validate regiochemistry via NOE NMR experiments .

Q. How does steric hindrance from the pivalamide group affect downstream reactivity?

- Methodological Answer : The bulky tert-butyl group may slow nucleophilic attacks or metal-catalyzed reactions at the 3-position. Mitigate this by:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Temporarily replacing pivalamide with a less sterically demanding protecting group (e.g., acetyl) during functionalization, followed by deprotection and re-protection .

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results across research batches?

- Methodological Answer :

- Standardize mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column types (C18, 5 µm) for consistency.

- Check for degradation byproducts via LC-MS/MS; if detected, optimize storage conditions (e.g., inert atmosphere, −20°C).

- Cross-validate with independent techniques like elemental analysis .

Q. Why might catalytic coupling yields vary significantly between studies?

- Methodological Answer : Variability often stems from:

- Oxygen sensitivity : Ensure rigorous degassing of solvents.

- Catalyst loading : Optimize Pd/Cu ratios (typically 1:2 mol%) via Design of Experiments (DoE).

- Substrate purity : Pre-purify intermediates via column chromatography before coupling .

Stability and Storage

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.